molecular formula C14H19N3O9 B080052 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate CAS No. 13992-26-2

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

Cat. No.: B080052
CAS No.: 13992-26-2
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-MBJXGIAVSA-N
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Description

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a derivative of galactopyranose, characterized by the presence of an azido group at the anomeric position and acetyl groups at the hydroxyl positions. This compound is known for its applications in click chemistry and its utility in various biochemical and synthetic processes .

Biochemical Analysis

Biochemical Properties

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate interacts with a variety of enzymes, proteins, and other biomolecules. Its Azide group allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is a powerful tool for creating complex molecular architectures .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a click chemistry reagent, it can be used to modify biomolecules, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role in click chemistry reactions, it is likely that its effects would be dependent on the stability of the resulting triazole products .

Metabolic Pathways

This compound is involved in click chemistry reactions, which are not traditional metabolic pathways. These reactions can be used to modify biomolecules, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound would likely depend on the biomolecules it is attached to via click chemistry reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows the laboratory synthesis route with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Azido-1-deoxy-beta-D-glucopyranoside tetraacetate
  • 6-Azido-6-deoxy-D-galactose
  • 6-Azido-6-deoxy-D-glucose

Uniqueness: 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its tetraacetate form enhances solubility and stability, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240175
Record name β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13992-26-2
Record name β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13992-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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